S-Bis-(PEG4-Boc) S-Bis-(PEG4-Boc)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13677376
InChI: InChI=1S/C30H58O12S/c1-29(2,3)41-27(31)7-9-33-11-13-35-15-17-37-19-21-39-23-25-43-26-24-40-22-20-38-18-16-36-14-12-34-10-8-28(32)42-30(4,5)6/h7-26H2,1-6H3
SMILES: CC(C)(C)OC(=O)CCOCCOCCOCCOCCSCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Molecular Formula: C30H58O12S
Molecular Weight: 642.8 g/mol

S-Bis-(PEG4-Boc)

CAS No.:

Cat. No.: VC13677376

Molecular Formula: C30H58O12S

Molecular Weight: 642.8 g/mol

* For research use only. Not for human or veterinary use.

S-Bis-(PEG4-Boc) -

Specification

Molecular Formula C30H58O12S
Molecular Weight 642.8 g/mol
IUPAC Name tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C30H58O12S/c1-29(2,3)41-27(31)7-9-33-11-13-35-15-17-37-19-21-39-23-25-43-26-24-40-22-20-38-18-16-36-14-12-34-10-8-28(32)42-30(4,5)6/h7-26H2,1-6H3
Standard InChI Key WIKZQFVHWCXLGX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCSCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCSCCOCCOCCOCCOCCC(=O)OC(C)(C)C

Introduction

Chemical Structure and Composition

Molecular Architecture

S-Bis-(PEG4-Boc) features a symmetrical structure with two PEG4 (tetraethylene glycol) chains connected via a sulfur atom. Each terminal end is modified with a Boc-protected amine group, yielding the full chemical name S-bis[(2-(2-(2-(2-(tert-butoxycarbonylamino)ethoxy)ethoxy)ethoxy)ethyl) sulfide]. The sulfur bridge distinguishes it from analogous oxygen- or nitrogen-linked PEG compounds, potentially influencing its conformational flexibility and chemical reactivity .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC30H58O12S\text{C}_{30}\text{H}_{58}\text{O}_{12}\text{S}
Molecular Weight642.84 g/mol
PEG Chain Length4 ethylene oxide units per arm
Functional GroupsBoc-protected amines, sulfide
SolubilityHigh aqueous solubility

The Boc groups ((CH3)3COCONH-\text{(CH}_3\text{)}_3\text{COCONH-}) provide steric protection to the amines during synthetic workflows, which can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) to expose reactive primary amines for subsequent conjugation .

Synthesis and Characterization

Analytical Characterization

Key quality control metrics include:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^13\text{C} NMR verify PEG spacer integrity and Boc group incorporation.

  • Mass Spectrometry (MS): High-resolution MS confirms the molecular weight (642.84 g/mol) and absence of side products .

  • HPLC Purity: Supplier data indicate ≥95% purity, critical for reproducible PROTAC synthesis .

Mechanism of Action in PROTACs

Role in Targeted Protein Degradation

PROTACs function as heterobifunctional molecules, with S-Bis-(PEG4-Boc) serving as the central linker that connects:

  • E3 Ligase Ligand: Typically von Hippel-Lindau (VHL) or cereblon-binding molecules.

  • Target Protein Binder: A small molecule or peptide targeting proteins of interest (e.g., kinases, transcription factors) .

Upon cellular internalization, the PROTAC facilitates the formation of a ternary complex between the E3 ligase and the target protein. This proximity induces ubiquitination of the target, marking it for degradation by the 26S proteasome .

Impact of PEG4 Spacers

The PEG4 chains in S-Bis-(PEG4-Boc) confer critical advantages:

  • Solubility Enhancement: Mitigates aggregation of hydrophobic PROTAC components.

  • Flexibility: Optimizes spatial orientation for efficient ternary complex formation.

  • Reduced Immunogenicity: PEGylation minimizes nonspecific immune recognition .

Comparative studies suggest that PEG4-length linkers balance steric bulk and flexibility better than shorter (PEG2) or longer (PEG6) variants .

Applications in Biomedical Research

Oncology

S-Bis-(PEG4-Boc)-based PROTACs are being explored to degrade oncogenic proteins such as BRD4 and EGFR. For example, ARV-471, a PROTAC in clinical trials for breast cancer, uses a similar PEG linker to target estrogen receptor alpha .

Neurodegenerative Diseases

PROTACs leveraging this linker could degrade tau or α-synuclein aggregates in Alzheimer’s and Parkinson’s diseases, respectively. The PEG spacer’s ability to cross the blood-brain barrier remains an area of active investigation .

Table 2: Research Applications of S-Bis-(PEG4-Boc)

ApplicationTarget ProteinStatusSource
Cancer TherapyBRD4Preclinical
Protein Aggregate ClearanceTauExperimental

Comparative Analysis with Related Linkers

S-Bis-(PEG4-Boc) vs. NH-bis(PEG4-Boc)

While structurally similar, NH-bis(PEG4-Boc) (PubChem CID: 129627648) replaces the sulfur bridge with a secondary amine, altering its rigidity and electronic properties . The sulfur in S-Bis-(PEG4-Boc) may enhance resistance to enzymatic cleavage in vivo.

Comparison to Maleimide-Based Linkers

Maleimide-containing linkers (e.g., Mal-PEG4-bis-PEG3-methyltetrazine) enable thiol-selective conjugation but lack the reversible binding dynamics of PROTAC-specific linkers .

Table 3: Linker Performance Metrics

Linker TypeFunctional GroupStabilityApplications
S-Bis-(PEG4-Boc)SulfideHighPROTACs
Br-PEG4-NH-BocBromideModerateADCs
Mal-PEG4-bis-PEG3-methyltetrazineMaleimideLowBioorthogonal Chemistry

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